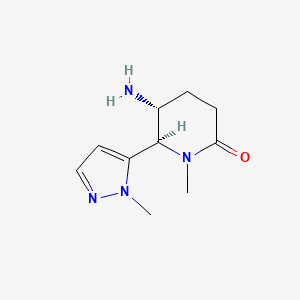

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

CAS No.:

Cat. No.: VC17908633

Molecular Formula: C10H16N4O

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4O |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | (5R,6R)-5-amino-1-methyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |

| Standard InChI | InChI=1S/C10H16N4O/c1-13-9(15)4-3-7(11)10(13)8-5-6-12-14(8)2/h5-7,10H,3-4,11H2,1-2H3/t7-,10-/m1/s1 |

| Standard InChI Key | GECWGZMABPIRPP-GMSGAONNSA-N |

| Isomeric SMILES | CN1[C@H]([C@@H](CCC1=O)N)C2=CC=NN2C |

| Canonical SMILES | CN1C(C(CCC1=O)N)C2=CC=NN2C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one features a six-membered piperidinone ring with three distinct functional groups:

-

A methyl group at position 1 of the piperidinone ring

-

An amino group (-NH2) at position 5

-

A 1-methyl-1H-pyrazol-5-yl substituent at position 6

Physical and Chemical Properties

Key physicochemical parameters derived from experimental and predicted data include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 411.2 ± 45.0 °C (Predicted) | |

| Density | 1.34 ± 0.1 g/cm³ | |

| pKa | 8.57 ± 0.40 | |

| Melting Point | Not reported | - |

The predicted pKa of 8.57 suggests moderate basicity, likely attributable to the amino group . The compound’s solubility profile remains uncharacterized, though its polar functional groups imply partial solubility in polar aprotic solvents.

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of (5R,6R)-5-amino-1-methyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves multi-step reactions requiring precise control of stereochemistry. While detailed protocols are proprietary, general approaches include:

-

Ring Formation: Construction of the piperidinone core via cyclization reactions, potentially using ε-caprolactam derivatives as precursors.

-

Functionalization: Introduction of the methyl group at position 1 through alkylation or reductive amination.

-

Stereospecific Modifications: Chiral resolution or asymmetric synthesis to achieve the (5R,6R) configuration.

Key reagents identified in these processes include potassium permanganate (oxidation) and sodium borohydride (reduction). Solvent systems likely involve polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize intermediates.

Optimization Challenges

Achieving high enantiomeric excess (ee) remains a critical challenge. Racemization risks during amidation or alkylation steps necessitate low-temperature conditions (-20°C to 0°C) and inert atmospheres. Purification typically employs chromatographic methods, though crystallization protocols are undisclosed.

Comparative Analysis with Structural Analogues

Piperidinone Derivatives

The compound’s uniqueness arises from its combination of substituents and stereochemistry. Comparisons with analogous structures reveal:

| Compound | Key Differences | Biological Implications |

|---|---|---|

| 5-Aminopiperidin-2-one | Lacks pyrazolyl and methyl groups | Reduced receptor affinity |

| 1-Methylpiperidin-2-one | No amino or pyrazolyl groups | Limited hydrogen-bonding capacity |

| 6-(Pyrazolyl)piperidin-2-one | Absence of stereospecific amino group | Altered pharmacokinetics |

The 1-methylpyrazolyl moiety enhances π-π stacking interactions with aromatic residues in biological targets, while the amino group facilitates hydrogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume